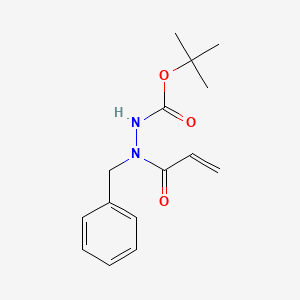

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester

Description

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylic acid derivative featuring a tert-butyl ester group, an acryloyl moiety, and a benzyl substituent. The benzyl group may enhance solubility or influence reactivity in catalytic processes.

Properties

IUPAC Name |

tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-5-13(18)17(11-12-9-7-6-8-10-12)16-14(19)20-15(2,3)4/h5-10H,1,11H2,2-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRLQBPXRLUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview and General Methodology

The core synthetic route involves acylation of the hydrazine derivative with acryloyl chloride. This process typically requires:

- A suitable solvent such as dichloromethane or tetrahydrofuran (THF).

- A base, commonly triethylamine, to neutralize the hydrochloric acid generated.

- An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.

The general reaction scheme is:

N'-benzylhydrazinecarboxylic acid tert-butyl ester + acryloyl chloride → N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester

Detailed Preparation Procedure

Based on the synthesis protocols found in patents and research articles, the detailed steps are as follows:

Step 1: Preparation of the Hydrazine Derivative

- Synthesis of N'-benzylhydrazinecarboxylic acid tert-butyl ester can be performed via esterification of the corresponding hydrazinecarboxylic acid using tert-butyl alcohol and an acid catalyst, or via direct esterification under acidic conditions.

Step 2: Acylation with Acryloyl Chloride

- Dissolve the N'-benzylhydrazinecarboxylic acid tert-butyl ester in an inert solvent such as dichloromethane or THF.

- Cool the solution to 0°C to control the exothermic reaction.

- Add triethylamine (or another suitable base) to the mixture to scavenge HCl.

- Slowly add acryloyl chloride dropwise while maintaining the temperature at 0°C to prevent side reactions.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for 12–24 hours to ensure complete conversion.

Step 3: Workup and Purification

- Quench the reaction with water or dilute acid to remove excess reagents.

- Extract the organic layer and wash with aqueous solutions to remove residual salts.

- Dry over anhydrous magnesium sulfate or sodium sulfate.

- Concentrate the organic phase under reduced pressure.

- Purify the crude product by column chromatography, typically using a hexane/ethyl acetate gradient.

Reaction Conditions and Optimization

| Parameter | Typical Range / Conditions | Purpose |

|---|---|---|

| Solvent | Dichloromethane, THF | Solubilize reactants |

| Temperature | 0°C during addition, room temperature during reaction | Control exothermicity, reaction rate |

| Base | Triethylamine or pyridine | Neutralize HCl, facilitate acylation |

| Reaction Time | 12–24 hours | Complete conversion |

| Purification | Column chromatography with hexane/ethyl acetate | Remove impurities, isolate pure product |

Data Table Summarizing Preparation Parameters

| Step | Reagents & Conditions | Duration | Purity/Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrazine ester synthesis (esterification) | Variable | 70–85% | Depending on esterification method |

| 2 | Acylation with acryloyl chloride in dichloromethane | 12–24 h | 80–95% | Reaction at 0°C to room temperature |

| 3 | Purification via chromatography | Variable | >95% pure | Confirmed by NMR, MS, IR analysis |

Research Findings and Literature Data

- The synthesis method outlined aligns with patent disclosures and research articles emphasizing acylation of hydrazine derivatives with acyl chlorides under inert atmospheres and controlled temperatures to obtain high purity products (see references,,).

- Optimization studies indicate that the use of triethylamine as a base and dichloromethane as solvent yields the best balance of yield and purity.

- Scale-up procedures involve continuous flow reactors, which improve safety and efficiency, especially for exothermic acylation reactions.

Notes on Industrial and Laboratory Synthesis

- In laboratory settings, strict control of temperature and inert atmosphere is critical.

- For industrial synthesis, process intensification techniques such as continuous flow reactors are employed to enhance safety, yield, and scalability.

- Purification steps are crucial for applications in pharmaceuticals and research, requiring rigorous analytical validation.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical in prodrug activation and synthetic intermediate deprotection.

Key Conditions and Outcomes:

-

Mechanism : Acidic hydrolysis proceeds via tert-butyl carbocation formation followed by nucleophilic attack by water, leveraging the stability of the tert-butyl leaving group .

-

Applications : Used in prodrug strategies to mask carboxylic acid groups, as seen in tert-butyl ester prodrugs of glutamic acid derivatives .

Acryloyl Group Reactivity

The α,β-unsaturated carbonyl system participates in conjugate addition and polymerization reactions.

Documented Reactions:

| Reaction Type | Reagents/Nucleophiles | Product |

|---|---|---|

| Michael Addition | Thiols, amines | β-Substituted acrylamides |

| Radical Polymerization | AIBN (initiator) | Polyacrylamide derivatives |

-

Mechanism : The acryloyl group acts as a Michael acceptor, with nucleophiles attacking the β-carbon. Steric hindrance from the benzylhydrazine group may direct regioselectivity .

Hydrazinecarboxylic Backbone Reactions

The benzylhydrazine moiety enables condensation and cyclization pathways.

Key Transformations:

-

Condensation with Carbonyls :

Reacts with aldehydes/ketones to form hydrazones, useful in dynamic combinatorial chemistry. -

Cyclization :

Intramolecular reactions under basic or thermal conditions yield heterocycles (e.g., pyrazolidinones).

Example Pathway :

-

Deprotection of tert-butyl ester with TFA.

-

Condensation with ketone to form hydrazone.

Transesterification and Functional Group Interconversion

The tert-butyl ester can be exchanged with other alcohols under catalytic conditions.

| Condition | Catalyst/Base | New Ester Formed |

|---|---|---|

| Acidic (Le Chatelier) | H₂SO₄, excess ROH | Alkyl/aryl esters |

| Basic | NaOR | Limited due to steric effects |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester exhibit significant anticancer properties. For instance, derivatives of hydrazinecarboxylic acids have been explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that such compounds can selectively target cancerous cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

Case Study:

A study published in Molecules demonstrated that hydrazine derivatives could inhibit the proliferation of various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent through structural modifications to enhance efficacy and reduce toxicity.

Polymerization Applications

The acryloyl functional group allows this compound to undergo free radical polymerization, leading to the formation of polymers with tailored properties. These polymers can be utilized in drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies with composition |

| Solubility | Soluble in organic solvents |

| Biocompatibility | High |

Case Study:

Research conducted on the synthesis of copolymers from this compound demonstrated that they possess pH-responsive characteristics, making them suitable for applications in targeted drug delivery systems . The polymers showed significant swelling behavior in response to pH changes, which can be exploited for controlled release applications.

Pesticide Development

Compounds similar to this compound have been studied for their potential use as pesticides. The hydrazine moiety can interact with biological targets in pests, potentially leading to effective pest control strategies.

Case Study:

In a study evaluating the efficacy of hydrazine-based pesticides, it was found that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests, suggesting a promising avenue for developing eco-friendly pesticides .

Mechanism of Action

The mechanism of action of N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester involves its interaction with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The benzyl group can enhance the compound’s binding affinity to specific targets, while the tert-butyl ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a hydrazinecarboxylic acid tert-butyl ester backbone with several analogs. Differences arise in substituents, which dictate reactivity and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Hydrazinecarboxylic Acid tert-Butyl Esters

*Note: Molecular details for the target compound are inferred from naming conventions; specific data are unavailable in the evidence.

Functional Group Impact

- Acryloyl Group: Unique to the target compound, this group enables participation in radical polymerization or Michael addition reactions, contrasting with methoxycarbonyl () or phenoxy groups () .

- tert-Butyl Ester : Provides steric protection for carboxylic acids, common in intermediates for peptide synthesis (e.g., tert.-Butylisothiocyanato-(2-benzyl)-acetate in ) .

Thermal and Chemical Stability

- Thermal Decomposition : tert-Butyl esters in polymers () decompose via two pathways: (i) oxidative degradation (125 kJ/mol activation energy) or (ii) ester cleavage to release isobutene (116 kJ/mol) . The target compound’s acryloyl group may lower thermal stability compared to saturated analogs.

- Hydrolysis : tert-Butyl esters resist aqueous hydrolysis under mild conditions but cleave under acidic (e.g., HCl/EtOAc in ) or enzymatic conditions .

Biological Activity

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester (CAS Number: 1579223-92-9) is a hydrazinecarboxylic acid derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes an acryloyl group, a benzyl group, and a tert-butyl ester. Its molecular formula is with a molecular weight of 276.33 g/mol .

Synthesis Methods

The synthesis typically involves the reaction of N'-benzylhydrazinecarboxylic acid tert-butyl ester with acryloyl chloride in the presence of a base such as triethylamine. The reaction conditions are optimized to maximize yield and purity, often conducted in inert atmospheres to prevent unwanted side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modifying their activity. The presence of the benzyl group enhances the compound's binding affinity, while the tert-butyl ester influences solubility and stability in biological systems.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| SK-BR-3 (Breast Cancer) | 12.8 |

| MDA-MB-231 (Breast Cancer) | 10.5 |

These results indicate that the compound exhibits potent inhibitory effects on breast cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. For example, it was found to inhibit certain proteases critical for tumor progression:

| Enzyme | IC50 (nM) |

|---|---|

| Human Enteropeptidase | 94 |

| Trypsin | 150 |

These findings highlight its role as a potential lead compound for developing inhibitors targeting specific enzymes involved in cancer metastasis .

Case Studies

- Breast Cancer Treatment : A recent study focused on the efficacy of this compound in inhibiting the growth of breast cancer cells. The compound demonstrated superior potency compared to standard treatments like tamoxifen and olaparib, particularly against triple-negative breast cancer cell lines .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting that it may be effective in overcoming resistance to conventional therapies .

Q & A

Q. What are the recommended synthetic routes for N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester?

The compound can be synthesized via a two-step approach: (1) Protection of the hydrazine group using tert-butyl carbamate under basic conditions, and (2) acryloylation of the free hydrazine using acryloyl chloride in anhydrous solvents like dichloromethane. Evidence from analogous tert-butyl esters suggests using catalytic acid (e.g., p-toluenesulfonic acid) with tert-butyl acetoacetate to stabilize the ester group during synthesis . For optimal yields (~80%), inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended to prevent premature polymerization of the acryloyl moiety .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s acryloyl group is light- and heat-sensitive. Storage should be in amber vials at –20°C under nitrogen. Hydrazine derivatives are hygroscopic; use desiccants like silica gel in storage containers. Safety data for structurally similar compounds (e.g., N’-(1-Methylpiperidin-4-yl)hydrazinecarboxylic acid tert-butyl ester) recommend working in fume hoods with PPE (gloves, lab coats) due to potential respiratory and dermal irritation .

Q. What spectroscopic techniques confirm the compound’s structure?

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The acryloyl group shows characteristic vinyl protons as doublets at 5.8–6.5 ppm (¹H) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester and acryloyl groups) and 3300 cm⁻¹ (N-H stretch of hydrazine) .

- HRMS : Exact mass calculation (e.g., C₁₇H₂₃N₃O₃) with <5 ppm error confirms molecular integrity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conjugating this compound to biomolecules?

The hydrazine group enables conjugation to carbonyl-containing biomolecules (e.g., oxidized glycoproteins). Methodological steps:

pH Control : Conduct reactions at pH 4–5 (acetate buffer) to favor hydrazone bond formation .

Stoichiometry : Use a 1.5–2x molar excess of the ester to target biomolecules to account for hydrolysis side reactions.

Purification : Remove unreacted ester via size-exclusion chromatography or dialysis (MWCO 3–5 kDa) .

For tracking, incorporate a fluorescent tag (e.g., dansyl chloride) during synthesis .

Q. How should contradictory data on purity and reactivity be addressed?

Discrepancies in purity (>95% by HPLC vs. <90% by NMR) may arise from residual solvents or degradation. Mitigation strategies:

- Solvent Selection : Avoid high-boiling-point solvents (e.g., DMF) that co-elute with the compound during HPLC .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products (e.g., tert-butyl alcohol from ester hydrolysis) .

- Cross-Validation : Use orthogonal methods (e.g., LC-MS and ¹H NMR) to quantify impurities .

Q. What are the challenges in using this compound for polymer-based drug delivery systems?

The acryloyl group enables radical polymerization, but side reactions (e.g., crosslinking) can occur. Key considerations:

- Initiator Selection : Use low-temperature initiators (e.g., VA-044) at 40°C to control polymerization kinetics .

- Monomer Ratio : Limit acryloyl content to <10 mol% to prevent gelation.

- Post-Polymerization Analysis : Employ GPC with RI/UV detectors to confirm molecular weight distribution and residual monomer levels .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Hydrazone Formation : Activation energy barriers for reactions with aldehydes/ketones.

- Steric Effects : The tert-butyl group’s impact on nucleophilic attack at the carbonyl carbon .

Software like Gaussian or ORCA can simulate reaction pathways, guiding experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.